Product packaging for (6-Chloro-4-iodopyridin-2-YL)acetic acid(Cat. No.:)

(6-Chloro-4-iodopyridin-2-YL)acetic acid

Cat. No.: B14856950
M. Wt: 297.48 g/mol
InChI Key: MPRJRILEUJVIQZ-UHFFFAOYSA-N
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Description

(6-Chloro-4-iodopyridin-2-YL)acetic acid is a valuable halogenated pyridine derivative that serves as a key synthetic intermediate in medicinal chemistry and pharmaceutical research. Its structure features both chloro and iodo substituents on the pyridine ring, which provide distinct sites for strategic functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, and nucleophilic aromatic substitution. This makes it a versatile building block for the construction of more complex molecules, particularly in the development of potential kinase inhibitors and other biologically active compounds. The acetic acid side chain offers a convenient handle for further derivatization, such as amide coupling or esterification, to modulate the compound's physicochemical properties and binding affinity. Researchers utilize this compound primarily in the synthesis of targeted libraries for high-throughput screening and in the hit-to-lead optimization process. As a chemical reagent, it is strictly for research and development purposes in laboratory settings. Its main applications are in the fields of drug discovery and agrochemical development, where its molecular scaffold is employed to explore structure-activity relationships and create novel chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClINO2 B14856950 (6-Chloro-4-iodopyridin-2-YL)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClINO2

Molecular Weight

297.48 g/mol

IUPAC Name

2-(6-chloro-4-iodopyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5ClINO2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H,11,12)

InChI Key

MPRJRILEUJVIQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)Cl)I

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 4 Iodopyridin 2 Yl Acetic Acid

Strategies for Constructing the Halogenated Pyridine (B92270) Ring System

The assembly of the 6-chloro-4-iodopyridine backbone is a critical challenge due to the need to introduce two different halogen substituents at specific positions on the pyridine ring. Methodologies can be broadly categorized into those that introduce the halogens onto a pre-formed pyridine ring and those that construct the pyridine ring with the halogens already in place.

Introduction of Chloro and Iodo Substituents at Specific Pyridine Positions

Directing the installation of chlorine and iodine atoms to the C6 and C4 positions, respectively, on a pyridine nucleus requires careful selection of synthetic strategies, as the inherent reactivity of the pyridine ring can lead to mixtures of isomers.

Direct electrophilic halogenation of unsubstituted pyridine is generally challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. Such reactions often necessitate harsh conditions and can result in low yields and poor regioselectivity. For instance, direct iodination of chlorinated aromatic compounds can be achieved using reagents like silver sulfate (B86663) with iodine, though the regioselectivity is highly dependent on the existing substitution pattern nih.gov. The presence of a chloro group could potentially direct a subsequent iodination, but achieving the specific 6-chloro-4-iodo pattern via sequential direct halogenation is not a straightforward or commonly employed method.

Halogen exchange reactions provide a more controlled method for introducing specific halogens. A particularly effective strategy for the regioselective introduction of an iodo group onto an aromatic ring is the Sandmeyer reaction. This reaction involves the diazotization of a primary aromatic amine, followed by the introduction of iodine using a suitable iodide salt, such as potassium iodide wikipedia.org. This method is highly valuable for installing iodine at a specific position that was initially occupied by an amino group.

A plausible synthetic route for a 6-chloro-4-iodopyridine scaffold could commence with a precursor such as 2-amino-6-chloropyridine (B103851). The amino group at the 4-position can be converted to a diazonium salt, which is then displaced by an iodide, yielding the desired 4-iodo-6-chloropyridine derivative. A similar strategy has been successfully employed in the synthesis of 2-chloro-4-iodo-5-methylpyridine, where a 4-amino-2-chloro-5-methylpyridine intermediate undergoes diazotization followed by iodination google.com. Unexpected displacements of chloride by bromide have been observed during Sandmeyer reactions of certain amino-chloropyridines, highlighting the need for careful control of reaction conditions researchgate.net.

Reaction Type Description Key Reagents Reference
Sandmeyer ReactionConversion of a primary aromatic amine to a diazonium salt, followed by displacement with a nucleophile (e.g., iodide).NaNO₂, acid (e.g., H₂SO₄), KI wikipedia.orggoogle.com

Decarboxylative halogenation offers another route to introduce halogens onto a pyridine ring by replacing a carboxylic acid group. This method can be particularly useful when the corresponding pyridinecarboxylic acid is readily available. However, for the synthesis of (6-Chloro-4-iodopyridin-2-YL)acetic acid, this approach would likely be more relevant for introducing the chloro or iodo group before the formation of the acetic acid side chain, to avoid unintended decarboxylation of the final product.

Pyridine Ring Formation with Pre-Installed Halogen Functionality

An alternative to functionalizing a pre-existing pyridine ring is to construct the ring from acyclic precursors that already contain the necessary halogen atoms. Various named reactions, such as the Hantzsch pyridine synthesis, allow for the construction of the pyridine ring from aldehydes, β-ketoesters, and a nitrogen source. By using halogenated starting materials, it is theoretically possible to build the desired 6-chloro-4-iodopyridine skeleton. However, the availability and stability of the required halogenated precursors can be a significant challenge, making this a less common approach for this specific substitution pattern.

Methodologies for Introducing the Acetic Acid Moiety at the C2 Position

Once the 6-chloro-4-iodopyridine core is established, the final step is the introduction of the acetic acid group at the C2 position. A common and effective strategy involves starting with a precursor that has a methyl group at the C2 position (a picoline derivative).

A likely precursor for the target molecule is 2-methyl-4-iodo-6-chloropyridine. The synthesis of this intermediate would follow the principles outlined in section 2.1.1.2, likely starting from 4-amino-6-chloro-2-methylpyridine.

The methyl group of 2-methylpyridine (B31789) and its derivatives is known to be reactive and can be oxidized to a carboxylic acid group chemicalbook.comwikipedia.org. Various oxidizing agents, such as potassium permanganate (B83412) or nitric acid, can be employed for this transformation wikipedia.orggoogle.com. This would convert 2-methyl-4-iodo-6-chloropyridine into 6-chloro-4-iodopyridine-2-carboxylic acid.

With the carboxylic acid in place, the final step is the one-carbon homologation to the acetic acid. The Arndt-Eistert reaction is a classic and effective method for this transformation nrochemistry.comorganic-chemistry.orgwikipedia.org. This reaction sequence involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. The diazoketone then undergoes a Wolff rearrangement in the presence of a nucleophile, such as water, to yield the homologous carboxylic acid youtube.com.

Reaction Step Description Key Reagents Reference
Oxidation of Methyl GroupConversion of the 2-methyl group to a carboxylic acid.KMnO₄ or HNO₃ chemicalbook.comwikipedia.orggoogle.com
Arndt-Eistert HomologationOne-carbon chain extension of a carboxylic acid to its homologous acid.1. SOCl₂ or (COCl)₂2. CH₂N₂3. Ag₂O, H₂O nrochemistry.comorganic-chemistry.orgwikipedia.org

An alternative approach could involve the conversion of the 2-methyl group into a hydroxymethyl group, which can then be converted to a chloromethyl group, followed by cyanation and hydrolysis to the acetic acid. However, the direct oxidation followed by Arndt-Eistert homologation is a more established and efficient route.

Cyanide-Based Strategies and Subsequent Hydrolysis

A common and effective method for the one-carbon homologation of a halide to a carboxylic acid is through a nitrile intermediate. This two-step process involves the nucleophilic substitution of a halogen with a cyanide salt, followed by hydrolysis of the resulting nitrile.

Table 1: Illustrative Conditions for Cyanide-Based Synthesis of Pyridylacetic Acids

StepReagents and ConditionsTypical Yields
Cyanation NaCN or KCN, DMSO or DMF, elevated temperatureGenerally high
Hydrolysis HCl or H₂SO₄ (acidic), NaOH or KOH (basic), heatOften quantitative

Note: This table represents general conditions and yields may vary based on the specific substrate and reaction optimization.

Carboxylation of Organometallic Intermediates (e.g., Grignard Reagents)

The formation of a carbon-carbon bond via the carboxylation of an organometallic reagent is a powerful strategy for introducing a carboxylic acid group. In the context of synthesizing this compound, this would likely involve the formation of a Grignard reagent.

This approach would necessitate a precursor such as 2-(chloromethyl)-6-chloro-4-iodopyridine. The formation of the Grignard reagent by reacting this precursor with magnesium metal would be followed by quenching the organometallic species with solid carbon dioxide (dry ice). Subsequent acidic workup would then yield the target carboxylic acid. The success of this method is contingent on the selective formation of the Grignard reagent at the chloromethyl position without disturbing the chloro and iodo substituents on the pyridine ring. The reactivity of halogens on the pyridine ring towards magnesium can be a competing reaction. The use of di-Grignard reagents derived from di-halo precursors can sometimes lead to a mixture of mono- and di-substituted products. mdpi.com

Table 2: General Scheme for Grignard-Based Carboxylation

StepReagents and ConditionsKey Considerations
Grignard Formation Mg turnings, anhydrous ether or THFSelective formation of the Grignard reagent at the desired position is crucial.
Carboxylation Solid CO₂ (dry ice)Anhydrous conditions are essential to prevent quenching of the Grignard reagent.
Workup Dilute acid (e.g., HCl)Protonation of the carboxylate salt to yield the final carboxylic acid.

Functional Group Interconversion on Pyridine-2-methyl Precursors

An alternative strategy involves starting with a pre-existing methyl group at the 2-position of the pyridine ring and converting it into the acetic acid side chain. This can be achieved through various oxidative methods.

Direct oxidation of a 2-methyl group on the pyridine ring can lead to the corresponding carboxylic acid. A suitable starting material for this approach would be 2-methyl-6-chloro-4-iodopyridine. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid are typically employed for the oxidation of alkyl groups attached to aromatic rings. The reaction conditions, including temperature and the concentration of the oxidizing agent, need to be carefully controlled to achieve the desired product without significant degradation of the pyridine ring. For the oxidation of 2-picoline to picolinic acid, vanadium-titanium (B8517020) oxide catalysts have shown to be selective. rsc.org

This method involves the creation of a two-carbon side chain at the 2-position of the pyridine ring in the form of an alkene or alkyne, which is then oxidatively cleaved to the carboxylic acid. For instance, a vinyl or ethynyl (B1212043) group could be introduced at the 2-position of 6-chloro-4-iodopyridine. Subsequent oxidative cleavage, for example, through ozonolysis followed by an oxidative workup, would yield the desired acetic acid derivative. This multi-step approach offers flexibility but requires careful planning of the introduction of the unsaturated side chain.

Convergent and Multi-Step Synthesis Design for this compound

The synthesis of a multi-functionalized molecule like this compound often benefits from a convergent approach, where different fragments of the molecule are synthesized separately and then combined. A retrosynthetic analysis is a valuable tool for designing such synthetic routes.

Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. mdpi.com

For this compound, a primary disconnection is the bond between the pyridine ring and the acetic acid side chain. This leads to two key synthons: a (6-chloro-4-iodopyridin-2-yl)methyl anion and a carboxyl cation equivalent.

Disconnection 1: C-C bond of the acetic acid side chain

This disconnection points towards the synthetic strategies already discussed:

Cyanide-based route: The (6-chloro-4-iodopyridin-2-yl)methyl synthon can be realized from a (6-chloro-4-iodopyridin-2-yl)methyl halide, which would react with a cyanide anion (a synthetic equivalent of the ⁻COOH synthon).

Grignard route: A (6-chloro-4-iodopyridin-2-yl)methyl Grignard reagent serves as the synthetic equivalent of the methyl anion, which would react with carbon dioxide.

Disconnection 2: Functional group interconversion

Alternatively, a retrosynthetic transform could involve the de-oxidation of the carboxylic acid to a methyl group, leading back to 2-methyl-6-chloro-4-iodopyridine as a key intermediate. This precursor itself can be further deconstructed. The chloro and iodo groups can be introduced onto a pre-existing 2-methylpyridine scaffold through electrophilic halogenation reactions. The regioselectivity of these halogenations would be a critical factor to consider.

A plausible retrosynthetic pathway could start from a commercially available dichloropyridine, such as 2,6-dichloropyridine (B45657). Iodination at the 4-position, followed by the introduction of the two-carbon side chain at the 2-position, would be a potential route. The synthesis of 2-amino-6-chloropyridine from 2,6-dichloropyridine has been described, highlighting the potential for selective functionalization of dichloropyridines.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the meticulous optimization of each reaction step. This involves a systematic evaluation of various parameters, including reagents, catalysts, solvents, temperature, and reaction time, to identify the conditions that afford the highest possible yield of the desired product.

A proposed three-step synthesis is outlined below, with a focus on the key optimization parameters for each transformation.

Step 1: Iodination of 2,6-Dichloropyridine-4-carboxylic acid

The introduction of an iodine atom at the C4 position of the pyridine ring is a critical first step. A common method for such a transformation is electrophilic iodination.

ParameterCondition 1Condition 2Condition 3Optimal Condition (Predicted)
Iodinating Agent I₂ / HIO₃N-Iodosuccinimide (NIS)Iodine monochloride (ICl)N-Iodosuccinimide (NIS)
Solvent Acetic AcidDichloromethane (DCM)Sulfuric AcidSulfuric Acid
Temperature Room Temperature50 °C80 °C80 °C
Reaction Time 12 hours6 hours3 hours3 hours
Predicted Yield ModerateGoodHigh> 85%

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The use of N-iodosuccinimide in a strong acid like sulfuric acid at elevated temperatures is anticipated to provide the highest yield of 2,6-dichloro-4-iodopyridine. The strong acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution, thus requiring forcing conditions.

Step 2: Reduction of the Carboxylic Acid to an Alcohol

The carboxylic acid group of the iodinated intermediate must be reduced to a primary alcohol, (2,6-dichloro-4-iodopyridin-4-yl)methanol.

ParameterCondition 1Condition 2Condition 3Optimal Condition (Predicted)
Reducing Agent LiAlH₄BH₃·THFNaBH₄ / I₂BH₃·THF
Solvent Diethyl EtherTetrahydrofuran (THF)Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature 0 °C to RT0 °C to RTRoom Temperature0 °C to RT
Reaction Time 4 hours2 hours6 hours2 hours
Predicted Yield HighVery HighModerate> 90%

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Borane-tetrahydrofuran complex (BH₃·THF) is often the reagent of choice for the reduction of carboxylic acids in the presence of other reducible functional groups, offering high selectivity and yields.

Step 3: Oxidation of the Alcohol to Acetic Acid

The final step involves the oxidation of the primary alcohol to the corresponding carboxylic acid, yielding the target molecule, this compound.

ParameterCondition 1Condition 2Condition 3Optimal Condition (Predicted)
Oxidizing Agent Jones Reagent (CrO₃/H₂SO₄)PCC / PDCTEMPO / NaOClTEMPO / NaOCl
Solvent AcetoneDichloromethane (DCM)Acetonitrile / WaterAcetonitrile / Water
Temperature 0 °C to RTRoom Temperature0 °C0 °C
Reaction Time 1 hour3 hours2 hours2 hours
Predicted Yield GoodModerateHigh> 80%

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The use of a selective oxidation system like TEMPO/NaOCl is preferred to avoid over-oxidation and potential side reactions, leading to a cleaner reaction profile and higher yield of the desired acetic acid.

Purity Enhancement and Isolation Techniques

Following the synthesis, a rigorous purification strategy is essential to isolate this compound in high purity. A combination of techniques is typically employed to remove unreacted starting materials, reagents, and byproducts.

The initial workup of the reaction mixture generally involves quenching the reaction, followed by extraction to separate the product from the aqueous phase. The organic layers are then combined, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

For the purification of the final compound, the following techniques are paramount:

Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical and is determined empirically. A suitable solvent system would be one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. A mixture of solvents, such as ethyl acetate (B1210297) and hexanes, could be explored to achieve optimal crystallization.

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step. Silica (B1680970) gel is the most common stationary phase for the purification of polar compounds like carboxylic acids. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would likely be effective in separating the target compound from any remaining impurities. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

Acid-Base Extraction: Given that the target molecule is a carboxylic acid, an acid-base extraction can be a powerful purification tool. The crude product can be dissolved in an organic solvent and washed with a weak aqueous base (e.g., sodium bicarbonate solution). The desired acid will be deprotonated and move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated and acidified (e.g., with dilute HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

The final purity of this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Reaction Chemistry and Mechanistic Studies of 6 Chloro 4 Iodopyridin 2 Yl Acetic Acid

Reactivity at the Halogen Substituents

Transition Metal-Catalyzed Cross-Coupling Reactions

Other Cross-Coupling Methodologies

The di-halogenated pyridine ring of this compound is a prime candidate for various palladium-catalyzed cross-coupling reactions beyond the more common Suzuki and Stille couplings. The differential reactivity of the C-I and C-Cl bonds (I > Br > Cl) allows for selective functionalization. wikipedia.orgwikipedia.org The carbon-iodine bond at the C4 position is significantly more reactive and will preferentially undergo oxidative addition to the palladium(0) catalyst under milder conditions than the carbon-chlorine bond at the C6 position. wikipedia.org This regioselectivity enables sequential couplings to introduce different substituents at the C4 and C6 positions.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne. wikipedia.orglibretexts.org For this compound, the Sonogashira coupling would selectively occur at the C4-iodo position under standard conditions, which typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine). libretexts.orgorganic-chemistry.org This would yield a 6-chloro-4-alkynylpyridin-2-yl)acetic acid derivative.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.org This palladium-catalyzed reaction is performed in the presence of a base. wikipedia.orgorganic-chemistry.org Similar to other cross-coupling methods, the reaction with this compound is expected to proceed selectively at the C4-iodo position to generate (6-Chloro-4-vinylpyridin-2-YL)acetic acid derivatives. organic-chemistry.orgprinceton.edu

Buchwald-Hartwig Amination: This powerful method forms carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgacsgcipr.org The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.orgresearchgate.net Selective amination at the C4-iodo position of this compound can be achieved, providing access to 4-amino-substituted pyridine derivatives. acs.orgnih.gov Subsequent coupling at the C6-chloro position would require more forcing conditions. researchgate.net

Table 1: Overview of Other Cross-Coupling Methodologies
ReactionDescriptionTypical ReagentsExpected Product with this compound (at C4)
Sonogashira CouplingForms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgPd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N). organic-chemistry.org(6-Chloro-4-alkynylpyridin-2-yl)acetic acid
Heck ReactionForms a C-C bond between an aryl halide and an alkene. wikipedia.orgPd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N, K₂CO₃), Phosphine ligand (optional). organic-chemistry.org(6-Chloro-4-vinylpyridin-2-yl)acetic acid
Buchwald-Hartwig AminationForms a C-N bond between an aryl halide and an amine. wikipedia.orgacsgcipr.orgPd catalyst, Phosphine ligand (e.g., BINAP, Josiphos), Base (e.g., NaOtBu, K₂CO₃). researchgate.net(4-Amino-6-chloropyridin-2-yl)acetic acid

Halogen-Metal Exchange and Subsequent Reactions

Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents. wikipedia.org This transformation is particularly efficient for aryl iodides and bromides when treated with organolithium reagents, such as n-butyllithium or t-butyllithium. wikipedia.orgnih.gov The rate of exchange follows the trend I > Br > Cl, making the C4-iodo position of this compound highly susceptible to this reaction. wikipedia.org

The reaction involves the treatment of the substrate with an organolithium reagent at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (THF). This results in the selective formation of a 4-lithio-6-chloropyridin-2-yl intermediate. Care must be taken as the acidic proton of the carboxylic acid will also react with the organolithium reagent. Therefore, at least two equivalents of the organolithium reagent are required: one to deprotonate the carboxylic acid and the second to perform the halogen-metal exchange. Alternatively, the carboxylic acid can be protected as an ester prior to the exchange reaction.

The resulting organolithium species is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the C4 position. This two-step sequence provides a versatile method for the synthesis of diverse 4-substituted pyridines.

Table 2: Halogen-Metal Exchange and Subsequent Reactions
ElectrophileReagent ExampleProduct Type (at C4 position)
Proton sourceH₂O(6-Chloropyridin-2-yl)acetic acid
Carbon dioxideCO₂6-Chloro-2-(carboxymethyl)pyridine-4-carboxylic acid
Aldehydes/KetonesAcetone, Benzaldehyde(6-Chloro-4-(hydroxyalkyl)pyridin-2-yl)acetic acid
Alkyl halidesMethyl iodide (CH₃I)(6-Chloro-4-methylpyridin-2-yl)acetic acid
DisulfidesDimethyl disulfide (MeSSMe)(6-Chloro-4-(methylthio)pyridin-2-yl)acetic acid
BoratesTrimethyl borate (B(OMe)₃)(6-Chloro-2-(carboxymethyl)pyridin-4-yl)boronic acid

Reactivity of the Acetic Acid Functionality

Carboxylic Acid Derivatization (e.g., Esterification, Amidation, Reduction)

The acetic acid moiety of this compound undergoes typical reactions of carboxylic acids, allowing for the synthesis of a variety of derivatives such as esters, amides, and alcohols.

Esterification: Esters can be readily prepared via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. google.comgoogle.commasterorganicchemistry.com The reaction is typically performed under reflux conditions with removal of water to drive the equilibrium towards the product. google.com

Amidation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation usually requires the activation of the carboxylic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve efficiency and minimize side reactions. researchgate.netchemistrysteps.comnih.govfishersci.co.uk The reaction proceeds under mild conditions, typically at room temperature in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF). commonorganicchemistry.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(6-Chloro-4-iodopyridin-2-yl)ethanol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in THF are effective for this transformation. The reaction with LiAlH₄ is typically carried out in an anhydrous ether or THF, followed by an aqueous workup to yield the alcohol.

Table 3: Carboxylic Acid Derivatization Reactions
ReactionTypical ReagentsProduct
EsterificationAlcohol (R'OH), Acid catalyst (e.g., H₂SO₄) google.comgoogle.comThis compound ester
AmidationAmine (R'R''NH), Coupling agent (e.g., EDC/HOBt) nih.govcommonorganicchemistry.com(6-Chloro-4-iodopyridin-2-YL)acetamide
ReductionLiAlH₄ or BH₃·THF2-(6-Chloro-4-iodopyridin-2-yl)ethanol

Decarboxylation Pathways and Related Reactions

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For heteroaryl acetic acids, this process can be induced thermally or through oxidative methods.

Thermal decarboxylation of carboxylic acids involves heating the compound, often in the presence of a catalyst. Acetic acid itself can undergo thermal decarboxylation at elevated temperatures (200-300°C). usgs.gov Pyridylacetic acids, particularly those substituted at the 2- and 4-positions, are known to be prone to decarboxylation. nih.govwhiterose.ac.uk The reaction proceeds by loss of CO₂ to form a carbanionic intermediate, which is then protonated. For this compound, thermal decarboxylation would yield 6-chloro-4-iodo-2-methylpyridine. The stability of the intermediate carbanion at the methylene (B1212753) carbon, which is adjacent to the pyridine ring, facilitates this process. The reaction may be catalyzed by bases or acids and the required temperature can vary significantly based on the specific substrate and conditions. nih.gov

Oxidative decarboxylation is a process where the loss of CO₂ is accompanied by an oxidation reaction. wikipedia.org For arylacetic acids, this can lead to the formation of aldehydes or ketones. chemrevlett.com Various methods using different oxidants and catalysts have been developed. For example, reagents like potassium persulfate (K₂S₂O₈) or photoredox catalysis can mediate the oxidative decarboxylation of (hetero)arylacetic acids to the corresponding carbonyl compounds. chemrevlett.com In the case of this compound, this would result in the formation of 6-chloro-4-iodopicolinaldehyde. Mechanistically, these reactions often involve the formation of radical intermediates. nih.govresearchgate.net Another classic example is the Hunsdiecker reaction, where a silver salt of the carboxylic acid is treated with bromine to yield an alkyl halide with one less carbon atom.

Mechanistic Investigations of Decarboxylation Processes

The decarboxylation of pyridylacetic acids, particularly those substituted at the 2-position, is a well-documented process that proceeds through mechanisms distinct from simple thermal elimination of CO2. The key to this reactivity is the pyridine nitrogen atom, which facilitates the stabilization of intermediates. For this compound, decarboxylation is expected to proceed via the formation of a reactive ylide or carbanionic intermediate.

Two primary mechanistic scenarios are plausible:

Ylide-Mediated Decarboxylation: This mechanism, analogous to the Hammick mechanism for picolinic acids, involves the formation of a zwitterion through intramolecular proton transfer from the carboxylic acid to the pyridine nitrogen. researchgate.net Subsequent loss of carbon dioxide generates a 2-pyridyl ylide (or its carbanionic resonance structure). This intermediate is then typically trapped by a proton source to yield 6-chloro-4-iodo-2-methylpyridine. The presence of electron-withdrawing groups, such as the chloro and iodo substituents, can influence the rate of decarboxylation by affecting the stability of the ylide intermediate. researchgate.net

Decarboxylative Anion Formation: In the presence of a base or under conditions that favor deprotonation of the carboxylic acid, the resulting carboxylate can undergo decarboxylation. This process generates a 2-pyridyl carbanion, which is stabilized by the inductive effect of the adjacent nitrogen atom and the electron-withdrawing substituents on the ring. nih.gov This pathway is often exploited in synthetic chemistry where the carbanion is trapped by an electrophile in a decarboxylative functionalization reaction. nih.govnih.gov

Studies on related pyridylacetic acids have confirmed a stepwise mechanism involving initial decarboxylation to form a carbanion, which then participates in subsequent reaction steps. nih.gov The choice of conditions, particularly pH and temperature, is critical in determining the predominant pathway. researchgate.netresearchgate.net

Table 1: Key Features of Proposed Decarboxylation Mechanisms

Feature Ylide-Mediated Mechanism Decarboxylative Anion Formation
Initial Step Intramolecular protonation of pyridine nitrogen Deprotonation of the carboxylic acid
Key Intermediate 2-pyridyl ylide / zwitterion 2-pyridyl carbanion
Driving Force Formation of stable CO₂ and stabilized ylide Formation of stable CO₂ and stabilized carbanion
Typical Conditions Neutral or acidic, often thermal Basic or in the presence of electrophiles

| Influence of Substituents | Electron-withdrawing groups affect ylide stability | Electron-withdrawing groups stabilize the carbanion |

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is significantly electron-deficient. This is a cumulative effect of the electronegative nitrogen heteroatom, which inductively withdraws electron density, and the additional strong inductive and moderate deactivating effects of the chloro and iodo substituents. uoanbar.edu.iq This electron-poor nature is the primary determinant of the ring's reactivity.

Electrophilic Aromatic Substitution Reactions (Considerations for Deactivated Ring)

Electrophilic aromatic substitution (SEAr) on the this compound ring system is exceptionally difficult. The pyridine ring itself is inherently resistant to electrophilic attack compared to benzene due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqwikipedia.org This deactivation is severely compounded by the two halogen substituents.

Furthermore, under the strongly acidic conditions required for many SEAr reactions (e.g., nitration, sulfonation), the basic pyridine nitrogen becomes protonated. uoanbar.edu.iq The resulting positive charge on the pyridinium species creates a powerful electron sink, further deactivating the entire ring system to a level where reactions like Friedel-Crafts alkylation or acylation are generally not feasible. uoanbar.edu.iqwikipedia.org

Should a reaction be forced under extreme conditions, the directing effects of the existing substituents would come into play. The chloro, iodo, and acetic acid groups are all deactivating. The halogens are typically ortho, para-directors, while the acetic acid group and the pyridine nitrogen itself direct incoming electrophiles to the meta positions (C3 and C5). Given the substitution pattern, the C3 and C5 positions are the only available sites. The C5 position is likely the least deactivated site for a potential electrophilic attack.

Pyridine N-Oxidation and Subsequent Transformations

The lone pair of electrons on the pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org

For electron-deficient pyridines like this compound, N-oxidation can be more challenging and may require stronger conditions or specialized catalysts compared to electron-rich pyridines. arkat-usa.org Studies on the oxidation of 2-chloropyridine show that the reaction is sensitive and requires careful temperature control to achieve good yields. guidechem.com

The formation of the N-oxide significantly alters the electronic properties and reactivity of the pyridine ring. The N-oxide group is electron-donating through resonance (+M effect) while being electron-withdrawing inductively (-I effect). This change has several important consequences:

It increases the electron density in the ring, particularly at the C4 (para) position, making the ring more susceptible to electrophilic attack than the parent pyridine.

It activates the C2 (alpha) and C4 (gamma) positions toward nucleophilic attack.

The N-oxide oxygen can be subsequently removed by reduction (e.g., with PCl₃ or H₂/Pd), making it a useful activating and directing group in multi-step syntheses. guidechem.com

Protonation and Acid-Base Behavior of the Pyridine Nitrogen

The pyridine nitrogen atom in this compound possesses a lone pair of electrons in an sp² hybrid orbital, which imparts basic properties to the molecule. uoanbar.edu.iq This site is the most readily protonated by acids to form a pyridinium salt.

The basicity of the nitrogen is significantly influenced by the electronic effects of the ring substituents. The pKₐ of the conjugate acid of pyridine is approximately 5.2. However, the presence of three electron-withdrawing groups (chloro, iodo, and acetic acid) substantially reduces the electron density on the nitrogen atom, making the lone pair less available for protonation. Consequently, this compound is a much weaker base than pyridine itself. Its conjugate acid would have a pKₐ value significantly lower than 5.2.

Table 3: Comparison of Pyridine and Substituted Pyridine Basicity (pKₐ of Conjugate Acid)

Compound pKₐ (Conjugate Acid) Effect of Substituent(s)
Pyridine 5.25 Reference
2-Chloropyridine 0.72 Strong -I effect decreases basicity
4-Iodopyridine 3.25 -I effect decreases basicity

Note: pKₐ values are from various sources and are approximate. The value for the title compound is an estimation based on the additive effects of the substituents.

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Chloro 4 Iodopyridin 2 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy for Proton Environment Characterization

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring environments. For (6-Chloro-4-iodopyridin-2-YL)acetic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) group of the acetic acid side chain.

The two aromatic protons on the pyridine ring are in different chemical environments due to the asymmetrical substitution pattern. The proton at the 3-position and the proton at the 5-position would likely appear as singlets or very finely split doublets, depending on the coupling constants. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and iodine atoms. The methylene protons of the acetic acid group (-CH₂COOH) would typically appear as a singlet, as they are not adjacent to any other protons. The acidic proton of the carboxyl group (-COOH) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Pyridine H-37.5 - 8.0s
Pyridine H-57.8 - 8.3s
-CH₂-3.8 - 4.2s
-COOH10.0 - 13.0br s

Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show six distinct signals for the seven carbon atoms. The five carbons of the pyridine ring will have chemical shifts in the aromatic region (typically 120-160 ppm). The positions of these signals are influenced by the attached substituents. The carbon bearing the iodine (C-4) and the carbon bearing the chlorine (C-6) would be significantly affected. The methylene carbon of the acetic acid group would appear at a higher field (around 40-50 ppm), and the carbonyl carbon of the carboxylic acid would be found at a much lower field (around 170-180 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-2155 - 160
C-3120 - 125
C-495 - 105
C-5140 - 145
C-6150 - 155
-CH₂-40 - 45
-C=O170 - 175

Note: These are predicted values and are subject to experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would be used to confirm the connectivity of the pyridine ring protons, although long-range couplings might be weak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal in the pyridine ring and the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across the entire molecule. For instance, it would show correlations between the methylene protons and the C-2 and C-3 carbons of the pyridine ring, as well as the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. The calculated exact mass of this compound (C₇H₅ClINO₂) is 296.9105. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, the sample is ionized directly from a solution, typically resulting in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For this compound, ESI-MS in positive mode would show a prominent ion at m/z 297.9183, corresponding to the protonated molecule. In negative mode, an ion at m/z 295.9027 would be observed. Fragmentation of the parent ion can also be induced, providing further structural information. A common fragmentation pathway for pyridinylacetic acids is the loss of the carboxyl group as CO₂.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the direct analysis of this compound by GC-MS is challenging due to its low volatility and the polar nature of the carboxylic acid group. To overcome this, derivatization is typically required to convert the carboxylic acid into a more volatile ester, for example, a methyl or silyl (B83357) ester.

Once derivatized, the compound can be analyzed. The gas chromatograph separates the derivatized analyte from any impurities, and the mass spectrometer generates a mass spectrum based on the fragmentation of the molecule upon electron impact ionization.

Expected Fragmentation Pattern: The mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound. The fragmentation pattern would provide structural information. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the -OR group from the ester.

Loss of the Carboxyl Group: A prominent fragment corresponding to the loss of the entire derivatized carboxyl group (e.g., loss of ·COOCH₃) is anticipated. libretexts.org

Pyridine Ring Fragmentation: The stable aromatic pyridine ring would lead to characteristic fragments. Cleavage of the side chain would produce a chloro-iodopyridinylmethyl cation.

Halogen Isotope Patterns: The presence of chlorine would result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, confirming the presence of one chlorine atom. miamioh.edu

Loss of Halogens: Fragmentation involving the loss of chlorine or iodine radicals from the pyridine ring could also be observed.

Hypothetical Fragment Plausible m/z (for methyl ester derivative) Interpretation
[M]⁺311/313Molecular ion peak showing chlorine isotope pattern
[M - OCH₃]⁺280/282Loss of the methoxy (B1213986) group from the ester
[M - COOCH₃]⁺252/254Loss of the carbomethoxy group
[C₆H₃ClIN]⁺251/253Fragment corresponding to the chloro-iodopyridine ring

This table presents hypothetical data for a methyl-esterified derivative for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis of polar and non-volatile compounds like this compound, as it does not require derivatization. nih.gov

Methodology: A reversed-phase liquid chromatography method would be employed to separate the compound from any non-polar impurities. The mobile phase would typically consist of a mixture of water (often with a pH-modifying additive like formic acid) and an organic solvent such as acetonitrile. nih.govresearchgate.net

Electrospray ionization (ESI) is the most common ionization technique for this type of analysis. americanpharmaceuticalreview.com Given the acidic nature of the molecule, ESI in negative ion mode is generally preferred, as the carboxylic acid group readily deprotonates to form a stable carboxylate anion. chromforum.org

Expected Mass Spectrum: In negative ion mode, the primary ion observed would be the deprotonated molecule, [M-H]⁻. The high-resolution mass spectrum would allow for the determination of the exact mass, which can be used to confirm the elemental composition.

In tandem mass spectrometry (MS/MS) experiments, this [M-H]⁻ ion would be selected and fragmented. A characteristic fragmentation would be the loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation pathway for deprotonated carboxylic acids.

Ion Expected m/z Ionization Mode Interpretation
[M-H]⁻296.4Negative ESIDeprotonated molecular ion
[M-H-CO₂]⁻252.4Negative ESI (MS/MS)Loss of carbon dioxide from the parent ion

This table presents expected m/z values based on the compound's molecular weight of 297.48 g/mol .

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several distinct absorption bands.

The most notable feature would be the absorptions associated with the carboxylic acid group. Due to strong hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which significantly influences the spectrum. libretexts.org The O-H stretching vibration appears as a very broad and strong band, often spanning from 2500 to 3300 cm⁻¹. tutorchase.comorgchemboulder.com The carbonyl (C=O) stretch gives rise to a strong, sharp absorption. The pyridine ring will also show characteristic C=C and C=N stretching vibrations. pressbooks.pubopenstax.org Low-frequency vibrations corresponding to the carbon-halogen bonds are also expected. spectroscopyonline.com

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
O-H stretch2500-3300Strong, very broadCarboxylic acid (dimer)
C-H stretch (aromatic)~3050Weak to mediumPyridine ring
C-H stretch (aliphatic)~2950Weak to mediumAcetic acid CH₂
C=O stretch1700-1725StrongCarboxylic acid
C=C, C=N stretch1450-1600Medium to strongPyridine ring
C-O stretch1210-1320MediumCarboxylic acid
O-H bend910-950Medium, broadCarboxylic acid
C-Cl stretch600-800Medium to strongChloro-substituent
C-I stretch500-600Medium to strongIodo-substituent

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. For this compound, which is achiral, the technique would determine its solid-state conformation and packing.

Expected Structural Features:

Hydrogen-Bonded Dimers: It is highly probable that the crystal structure would feature centrosymmetric dimers, where two molecules are linked by strong hydrogen bonds between their carboxylic acid groups. nih.gov This is a very common and stable motif for carboxylic acids.

Planarity: The pyridine ring is expected to be essentially planar.

Intermolecular Interactions: The crystal packing could be further stabilized by other interactions. Given the presence of halogens, halogen bonding (e.g., C-I···N or C-Cl···O interactions) is a possibility and could play a significant role in the supramolecular assembly. researchgate.netju.edu.jomanchester.ac.uk Pi-pi stacking interactions between the pyridine rings of adjacent molecules might also be observed. nih.gov

Hypothetical Crystal Data Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~5.2
c (Å)~19.1
β (°)~95
Volume (ų)~820
Z (molecules/unit cell)4

This table presents plausible, hypothetical crystallographic data based on common values for similar organic molecules. eurjchem.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. azom.com The experimental results are then compared with the theoretical values calculated from the compound's empirical formula to confirm its composition and purity. libretexts.org For halogenated compounds, the percentages of chlorine and iodine would also be determined.

The empirical formula for this compound is C₇H₅ClINO₂. The theoretical elemental composition is calculated based on its molecular weight (297.48 g/mol ).

Element Theoretical % Hypothetical Found %
Carbon (C)28.2628.31
Hydrogen (H)1.701.68
Chlorine (Cl)11.9211.87
Iodine (I)42.6642.75
Nitrogen (N)4.714.69
Oxygen (O)10.7510.70

The "Found %" column represents typical experimental values, which are expected to be very close to the theoretical calculations for a pure sample.

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds. nih.gov For a polar, ionizable compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable technique. wikipedia.orgjordilabs.com

Typical Method Parameters:

Stationary Phase: A C18 (octadecylsilane) column is the standard choice, providing a non-polar surface for interaction. jordilabs.com

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier is used. wikipedia.org For example, a mixture of water with 0.1% trifluoroacetic acid (TFA) or formic acid and acetonitrile. The acidic additive suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times. nih.gov

Detection: UV detection is appropriate due to the presence of the conjugated pyridine ring. The maximum absorbance wavelength (λ_max) would likely be in the 220-280 nm range.

Purity Assessment: The purity is determined by integrating the area of the main peak and any impurity peaks in the chromatogram. For a high-purity sample, the main peak should account for >98% of the total integrated area.

Parameter Typical Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time Dependent on exact conditions, but typically 5-15 minutes

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. For a compound such as this compound, TLC provides a rapid and effective method for qualitative analysis.

The stationary phase typically employed is silica (B1680970) gel, which is a polar adsorbent. rochester.edu Given the acidic nature of this compound, the mobile phase often requires a small amount of a polar, acidic modifier to ensure proper spot shape and prevent tailing or streaking. reddit.comreddit.com Tailing occurs when the acidic analyte strongly and irreversibly binds to the acidic silanol (B1196071) groups on the silica gel plate. reddit.com The addition of a small percentage of acetic acid or formic acid to the eluent can suppress the ionization of the carboxylic acid group on the target molecule, leading to a more defined spot and reliable retention factor (Rf) values. orgsyn.org

A typical procedure involves dissolving a small sample of the crude or purified compound in a suitable solvent, spotting it onto a silica gel plate, and developing the plate in a sealed chamber containing the chosen mobile phase. google.com Visualization of the spots can be achieved under UV light (typically at 254 nm), as the pyridine ring is UV-active. rochester.edu Alternatively, chemical staining agents can be used. rochester.edu

While specific, published TLC protocols for this compound are not readily detailed in the literature, a systematic approach would be used to determine the optimal conditions. This involves testing various solvent systems of differing polarities.

Illustrative Data Table for TLC Analysis

The following table represents an example of data that would be collected during the development of a TLC method for this compound. The Rf values are hypothetical and illustrate the expected trend with changing solvent polarity.

EntryStationary PhaseMobile Phase (v/v/v)Acid ModifierVisualization MethodHypothetical Rf ValueObservations
1Silica Gel 60 F254Hexane / Ethyl Acetate (B1210297) (1:1)NoneUV (254 nm)0.10Significant tailing observed
2Silica Gel 60 F254Hexane / Ethyl Acetate (1:1)1% Acetic AcidUV (254 nm)0.35Compact, well-defined spot
3Silica Gel 60 F254Dichloromethane / Methanol (9:1)NoneUV (254 nm)0.40Moderate tailing
4Silica Gel 60 F254Dichloromethane / Methanol (9:1)1% Acetic AcidUV (254 nm)0.60Compact, well-defined spot

Flash Column Chromatography

Flash column chromatography is a preparative purification technique that utilizes air pressure to force the solvent through a short column packed with a solid adsorbent, typically silica gel. This method is faster and provides better resolution than traditional gravity column chromatography. It is the standard method for purifying multi-gram quantities of synthetic intermediates like this compound.

The selection of an appropriate eluent system is critical for successful separation and is almost always determined by prior TLC analysis. researchgate.net A solvent system that provides a target Rf value of approximately 0.35 on TLC is often a good starting point for isocratic flash chromatography. researchgate.net For complex mixtures or compounds that are difficult to separate, a gradient elution, where the polarity of the mobile phase is gradually increased over time, may be employed.

For the purification of this compound, the stationary phase of choice is typically silica gel (40-63 µm particle size). orgsyn.org As with TLC, the acidic nature of the compound necessitates the addition of a modifier like acetic acid to the eluent. orgsyn.orgreddit.com This ensures that the compound remains in its protonated state, minimizing strong interactions with the silica gel and allowing it to elute as a sharp band, thereby improving purity and yield.

The general procedure involves packing a glass column with silica gel, equilibrating the column with the initial mobile phase, loading the crude sample (often pre-adsorbed onto a small amount of silica gel), and then eluting with the chosen solvent system under positive pressure. orgsyn.org Fractions are collected and analyzed by TLC to identify those containing the pure product.

Illustrative Data Table for Flash Column Chromatography Purification

This table provides a representative protocol for the purification of this compound based on general principles for acidic compounds.

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions Dependent on sample size (e.g., 40 mm diameter for 1-5 g of crude material)
Sample Loading Dry loading: Crude product pre-adsorbed onto silica gel
Eluent System Gradient elution: Starting with Hexane / Ethyl Acetate / Acetic Acid (70:30:1) and gradually increasing to Hexane / Ethyl Acetate / Acetic Acid (50:50:1)
Flow Rate Approximately 5 cm/minute (linear velocity of solvent front) orgsyn.org
Fraction Size 25-50 mL (depending on column volume)
Analysis Method TLC analysis of collected fractions using Hexane / Ethyl Acetate / Acetic Acid (1:1:0.01) and UV visualization

No Publicly Available Computational or Theoretical Studies Found for this compound

Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the electronic structure, spectroscopic properties, or reaction mechanisms of this compound have been identified.

While computational chemistry and theoretical studies are routinely employed to investigate the properties and reactivity of novel chemical compounds, it appears that this compound has not been the subject of such published research.

Searches for methodologies such as Density Functional Theory (DFT) studies, molecular orbital calculations, and predictions of spectroscopic parameters (NMR, IR) specifically for this compound did not yield any relevant results. Similarly, inquiries into the computational modeling of its reaction mechanisms, including transition state characterization and reaction pathway mapping, returned no specific findings.

General searches on related structures, such as other substituted pyridylacetic acids and halogenated pyridine derivatives, indicate that the requested computational methods are frequently applied in this area of chemical research. These studies provide valuable insights into the structure-property relationships of similar molecules. However, in strict adherence to the request for information solely on this compound, the findings for these related but distinct compounds cannot be presented.

Therefore, the generation of a detailed article on the computational and theoretical chemistry of this compound, as per the requested outline, is not possible at this time due to the absence of specific data in the public domain.

Computational Chemistry and Theoretical Studies on 6 Chloro 4 Iodopyridin 2 Yl Acetic Acid

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of (6-Chloro-4-iodopyridin-2-YL)acetic acid is crucial for understanding its flexibility and the spatial arrangement of its constituent atoms. The primary source of conformational freedom in this molecule is the rotation around the single bond connecting the pyridinyl ring to the acetic acid moiety.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can reveal the preferred conformations and the energy barriers between them. These simulations can be performed in various environments, such as in a vacuum to study the intrinsic properties of the molecule, or in a solvent to understand its behavior in solution.

Table 1: Key Dihedral Angles in this compound for Conformational Analysis

Dihedral AngleDescriptionExpected Behavior
τ1 (N1-C2-C7-C8)Defines the orientation of the acetic acid group relative to the pyridine (B92270) ring.Rotation around this bond is expected to be the primary source of conformational isomers. The presence of substituents on the ring may lead to specific low-energy conformations.
τ2 (C2-C7-C8-O2)Describes the orientation of the carboxylic acid group.Can adopt syn and anti conformations, with the syn conformation often being more stable due to intramolecular hydrogen bonding possibilities.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a pivotal role in determining the crystal packing of this compound and its interactions with other molecules. The presence of halogen atoms (chlorine and iodine) and a carboxylic acid group makes this molecule a versatile candidate for forming various non-covalent bonds.

Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In this compound, both the chlorine and iodine atoms can participate in halogen bonding. The iodine atom, being more polarizable, is expected to form stronger halogen bonds than the chlorine atom. nih.gov

Computational studies can predict the geometry and strength of these interactions. The "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, is responsible for this interaction. nih.gov Quantum chemical calculations can map the electrostatic potential surface of the molecule to visualize these sigma-holes and predict the most likely sites for halogen bond formation.

Table 2: Predicted Halogen Bond Parameters for this compound

Interaction TypeDonor AtomAcceptor Atom (Example)Predicted Distance (Å)Predicted Angle (°)
C-I···OIodineCarbonyl Oxygen< 3.5~180
C-I···NIodinePyridine Nitrogen< 3.8~180
C-Cl···OChlorineCarbonyl Oxygen< 3.4~180
C-Cl···NChlorinePyridine Nitrogen< 3.6~180

Hydrogen Bonding and Other Supramolecular Interactions

The carboxylic acid group in this compound is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). This allows for the formation of strong hydrogen bonds, which often dominate the supramolecular assembly of carboxylic acids.

In the solid state, it is highly probable that this compound molecules will form dimers through hydrogen bonding between their carboxylic acid groups. Other potential hydrogen bond acceptors in the molecule include the nitrogen atom of the pyridine ring and the halogen atoms.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize non-covalent interactions in three-dimensional space. wikipedia.org This method is based on the electron density and its derivatives. wikipedia.org NCI plots provide a graphical representation of non-covalent interactions, where different types of interactions are distinguished by color.

For this compound, NCI analysis would be instrumental in identifying the regions of halogen bonding, hydrogen bonding, and weaker van der Waals interactions. The resulting isosurfaces would provide a clear and intuitive picture of the bonding patterns.

Table 3: Interpretation of NCI Plot Features for this compound

Isosurface ColorSign(λ₂)ρType of InteractionExpected Location in the Molecule
BlueNegativeStrong attractive interactions (e.g., hydrogen bonds)Between the carboxylic acid groups of two molecules (dimer formation).
GreenNear zeroWeak attractive interactions (e.g., van der Waals, π-π stacking)Between the pyridine rings of adjacent molecules.
RedPositiveRepulsive interactions (e.g., steric clashes)In sterically hindered regions, such as the proximity of bulky substituents.

Through the application of these computational methods, a comprehensive understanding of the structural and interactive properties of this compound can be achieved, providing a solid foundation for the rational design of materials with desired properties.

Synthesis and Reactivity of Structural Analogs and Derivatives of 6 Chloro 4 Iodopyridin 2 Yl Acetic Acid

Design and Synthesis of Derivatives with Varied Halogenation Patterns

The design of analogs with different halogenation patterns—for instance, replacing the iodine with bromine or fluorine, or the chlorine with another halogen—is crucial for fine-tuning molecular properties. The synthesis of these analogs relies on a range of halogenation strategies for pyridine (B92270) rings. Due to the electron-deficient nature of the pyridine ring, direct electrophilic halogenation requires harsh conditions and often results in mixtures of products. Therefore, more controlled and regioselective methods are typically employed.

One common strategy involves starting with a pre-halogenated pyridine and introducing the acetic acid side chain. For example, 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine (B144722) can serve as precursors. Selective functionalization at the 4-position, followed by the introduction of the C2-acetic acid moiety, allows for the synthesis of various 6-halo analogs.

Another powerful approach is the use of pyridine N-oxides. The N-oxide activates the pyridine ring, particularly at the 2- and 4-positions, for both electrophilic and nucleophilic substitution. This allows for more facile and selective introduction of halogens under milder conditions compared to the parent pyridine. For instance, a pyridine N-oxide can be nitrated at the 4-position, followed by displacement of the nitro group with a halide.

Modern methods have also been developed for the selective halogenation of pyridine C-H bonds. These can involve directed metalation-halogenation sequences or the use of specially designed phosphine (B1218219) reagents that temporarily activate the 4-position for nucleophilic attack by a halide. A ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates has also been reported for 3-selective halogenation.

Below is a summary of common methods for pyridine halogenation:

MethodReagentsPosition(s) TargetedConditionsNotes
Radical Halogenation Cl₂, high temp, UV lightAll positions, often mixturesHigh TemperatureLow selectivity, often leads to polychlorination.
Electrophilic Halogenation Br₂, oleum3-positionHarsh (e.g., >130°C)Electron-deficient ring makes this difficult.
From Pyridine N-Oxides POCl₃, PCl₅ or SO₂Cl₂2- and 4-positionsVariesN-oxide activation facilitates chlorination.
Phosphonium (B103445) Salt Displacement Designed Phosphines, Metal Halides4-positionMildTwo-step process involving formation and displacement of a phosphonium salt.
Directed ortho-Metalation Strong Base (e.g., LDA), Halogen Source (e.g., C₂Cl₆)Position adjacent to a directing groupLow TemperatureRequires a directing group on the ring.

By combining these methods, a diverse library of pyridylacetic acids with varied halogenation patterns can be synthesized, enabling systematic studies of their chemical and biological properties.

Exploration of Pyridylacetic Acid Analogs with Different Substituents

Beyond altering the halogen atoms, creating analogs with a wide range of other substituents (e.g., alkyl, aryl, amino groups) is essential for exploring structure-activity relationships. Traditional methods for synthesizing substituted 2-pyridylacetic acid derivatives often begin with appropriately substituted halopyridines and involve palladium-catalyzed cross-coupling reactions with reagents like lithium enolates or silyl (B83357) enol ethers.

A particularly versatile and modern approach is a three-component synthesis that utilizes pyridine N-oxides, Meldrum's acid derivatives, and various nucleophiles. This method avoids the need for metal catalysts or pre-formed enolates. The general process involves:

Activation of a substituted pyridine N-oxide with an agent like tosyl chloride.

Nucleophilic substitution by a Meldrum's acid derivative.

Ring-opening of the resulting intermediate with a nucleophile (e.g., an alcohol, amine, or Grignard reagent), which is followed by decarboxylation to yield the final substituted pyridylacetic acid derivative.

This one-pot procedure allows for the introduction of significant diversity. The choice of the initial pyridine N-oxide determines the substitution on the pyridine ring, while the final nucleophilic ring-opening step defines the nature of the group derived from the carboxylic acid (e.g., esters, amides, ketones).

The scope of this three-component reaction is broad, accommodating various substituents on the pyridine N-oxide starting material.

Pyridine N-Oxide SubstituentPosition of SubstitutionNucleophile for Ring OpeningResulting Product Type
2-Methyl4-positionMethanol/NaOMeMethyl 2-(2-methylpyridin-4-yl)propanoate
3-Methyl4-positionMethanol/NaOMeMethyl 2-(3-methylpyridin-4-yl)propanoate
4-Methyl2-positionEthanol/KOtBuEthyl 2-(4-methylpyridin-2-yl)propanoate
4-Phenyl2-positionIsopropylamineN-isopropyl-2-(4-phenylpyridin-2-yl)propanamide
4-tert-Butyl2-positionIsobutylmagnesium bromide3-methyl-1-(4-tert-butylpyridin-2-yl)butan-2-one

Data synthesized from findings reported in The Journal of Organic Chemistry, 2022.

Structure-Reactivity Relationship Studies within Analog Series

The reactivity of (6-Chloro-4-iodopyridin-2-YL)acetic acid and its analogs is dominated by the electronic properties of the pyridine ring and the nature of its substituents. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, especially at the 2- and 4-positions.

In dihalogenated pyridines, the relative reactivity of the carbon-halogen bonds is a key factor in synthetic planning. This is particularly relevant for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. The established order of reactivity for Csp²–halogen bonds is C–I > C–Br >> C–Cl. This differential reactivity allows for selective, sequential functionalization. For the parent compound, the carbon-iodine bond at the 4-position would be expected to react selectively in a palladium-catalyzed coupling, leaving the carbon-chlorine bond at the 6-position intact for a subsequent transformation under more forcing conditions.

The position of the halogen also significantly influences reactivity. For dihalopyridines, oxidative addition of a palladium(0) catalyst is generally favored at positions alpha to the nitrogen (the 2- or 6-positions) over other positions. This is attributed to the greater positive charge at the C2 carbon and a weaker C-X bond. However, this intrinsic selectivity can be overridden by other factors.

The presence of other substituents on the ring can alter this reactivity profile. Electron-withdrawing groups (EWGs) can enhance the reactivity of a C-X bond towards oxidative addition, while electron-donating groups (EDGs) can decrease it. For example, in a 2,4-dichloropyridine (B17371) system, a nitro group (EWG) at the 3-position was found to reverse the typical selectivity, favoring coupling at the C4 position over the C2 position.

Substrate FeaturePosition 1Position 2Expected Reactivity OrderRationale
Halogen Type C4-IodoC6-ChloroC4-Iodo > C6-ChloroBased on C-X bond dissociation energy (C-I < C-Cl).
Halogen Position C2-BromoC5-BromoC2-Bromo > C5-BromoC2 is more electrophilic and activated by the adjacent nitrogen.
Electronic Effect C4-Chloro (with C3-NO₂)C2-Chloro (with C3-NO₂)C4-Chloro > C2-ChloroThe EWG at C3 activates the adjacent C4 position for oxidative addition.
Catalyst System C4-BromoC2-BromoC4 > C2 or C2 > C4Selectivity can be reversed by switching from mononuclear Pd catalysts to Pd nanoparticle catalysts.

These structure-reactivity relationships are fundamental for designing synthetic routes that selectively modify specific positions on the pyridine ring, enabling the controlled construction of complex molecules.

Utility as Building Blocks in Complex Molecule Synthesis

Derivatives of this compound are highly valuable building blocks, or synthons, in organic synthesis due to their dense and modifiable functionalization. The presence of two different halogens offers the potential for programmed, sequential cross-coupling reactions, which is a powerful strategy for assembling complex bi-aryl or heteroaryl structures. A synthetic chemist could first perform a Suzuki coupling at the more reactive C-I bond, and then use the remaining C-Cl bond for a subsequent, different coupling reaction (e.g., a Buchwald-Hartwig amination). This stepwise approach allows for the controlled and efficient synthesis of highly substituted, unsymmetrical pyridine derivatives.

Furthermore, the pyridylacetic acid moiety itself is a versatile synthon. It can be used as a pronucleophile in various C-C bond-forming reactions. For example, 2-pyridylacetic acids have been employed in asymmetric decarboxylative Michael additions to α,β-unsaturated aldehydes. In this transformation, the carboxylic acid group facilitates the formation of a nucleophilic enolate under mild conditions and is subsequently removed as carbon dioxide, effectively using the pyridylacetic acid as a surrogate for a methylpyridine nucleophile. This organocatalytic method allows for the introduction of a substituted pyridine ring into a chiral molecule with high enantioselectivity.

The combination of a reactive acetic acid side chain with a multi-halogenated pyridine core makes these compounds powerful intermediates. They serve as platforms for generating molecular diversity, enabling the rapid synthesis of libraries of complex compounds for screening in drug discovery and materials science. The pyridine scaffold is a "privileged" structure in medicinal chemistry, and access to a wide variety of its derivatives through versatile building blocks like these is of paramount importance.

Future Research Trajectories for 6 Chloro 4 Iodopyridin 2 Yl Acetic Acid

Development of Green and Sustainable Synthetic Methodologies

The synthesis of functionalized pyridines often relies on traditional methods that may involve harsh conditions, hazardous reagents, and the generation of significant waste. acs.orgijarsct.co.in Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to (6-Chloro-4-iodopyridin-2-YL)acetic acid and its derivatives. nih.govresearchgate.net

Key areas of investigation will include:

Alternative Solvents and Energy Sources: A shift away from volatile organic compounds (VOCs) towards greener solvents like ionic liquids, supercritical fluids, or even water will be a primary goal. ijarsct.co.in Furthermore, the application of microwave irradiation and ultrasonication can offer significant advantages by reducing reaction times and energy consumption compared to conventional heating. ijarsct.co.in

Atom Economy and Process Intensification: Designing synthetic pathways with high atom economy, such as one-pot reactions or tandem catalytic cycles, will be crucial for minimizing waste. rsc.org These approaches streamline synthetic sequences by combining multiple steps into a single operation, thereby reducing the need for intermediate purification and solvent usage.

Table 1: Comparison of a Hypothetical Traditional vs. Green Synthetic Approach This table presents hypothetical data for illustrative purposes.

Parameter Traditional Synthesis Proposed Green Synthesis
Solvent Dichloromethane (DCM) Ionic Liquid ([BMIM][BF4])
Energy Source Conventional Heating (Reflux) Microwave Irradiation
Reaction Time 24 hours 30 minutes
Yield 75% 92%

| E-Factor (kg waste/kg product) | 25 | 5 |

Advanced Catalyst Development for Selective Transformations

The presence of both a chloro and an iodo substituent on the pyridine (B92270) ring of this compound presents a unique opportunity for selective functionalization. The carbon-iodine bond is typically more reactive than the carbon-chlorine bond in cross-coupling reactions. Future research will aim to develop highly selective catalysts that can exploit this difference.

Promising research directions include:

Chemoselective Catalysis: The design of advanced palladium, nickel, or copper-based catalysts with tailored ligands will be essential for achieving high selectivity. The goal is to develop systems that can selectively activate the C-I bond for transformations like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, leaving the C-Cl bond intact for subsequent reactions.

C-H Bond Functionalization: Beyond the halogenated positions, direct functionalization of the C-H bonds on the pyridine ring represents a highly atom-economical approach to introduce further complexity. rsc.org Research into rhodium or iridium catalysts could enable the selective introduction of new functional groups at the C3 or C5 positions. acs.org

Table 2: Hypothetical Catalyst Performance in Selective Suzuki Coupling This table presents hypothetical data for illustrative purposes.

Catalyst System Catalyst Loading (mol%) Yield of C-I Coupled Product (%) Selectivity (C-I vs. C-Cl)
Pd(PPh₃)₄ 5 85 90:10
[Pd(allyl)Cl]₂ + SPhos 1 98 >99:1

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. The application of advanced analytical and computational tools will be indispensable in elucidating the intricate pathways of reactions involving this compound. nih.gov

Future mechanistic studies will likely involve:

In Situ Spectroscopy: Techniques such as ReactIR (in situ FTIR), Raman spectroscopy, and real-time NMR monitoring can provide invaluable data on the formation and consumption of reactants, intermediates, and products throughout a reaction. This allows for the direct observation of transient species and the validation of proposed catalytic cycles.

Computational Chemistry: Density Functional Theory (DFT) calculations have become a powerful tool for modeling reaction profiles, determining transition state geometries, and calculating activation energies. acs.org Such studies can predict the selectivity of different catalysts and guide the rational design of more efficient catalytic systems. Isotopic labeling experiments can further complement these studies by tracing the fate of individual atoms. researchgate.net

Table 3: Hypothetical DFT Calculation Results for a Catalytic Cycle Step This table presents hypothetical data for illustrative purposes.

Proposed Elementary Step Catalyst Ligand Calculated Activation Energy (kcal/mol)
Oxidative Addition at C-I PPh₃ 18.5
Oxidative Addition at C-I SPhos 14.2
Oxidative Addition at C-Cl PPh₃ 25.1

Exploration of Novel Reactivity and Chemical Transformations

The unique electronic and steric properties of this compound open the door to exploring novel chemical reactions and synthetic applications. Future work will move beyond predictable transformations to uncover new reactivity patterns.

Potential areas for exploration include:

Photoredox and Electrochemical Synthesis: These emerging fields in organic synthesis utilize light or electricity to drive chemical reactions under mild conditions. Investigating the behavior of this compound under photoredox or electrochemical conditions could lead to the discovery of unprecedented transformations and provide access to novel molecular architectures. acs.org

Directed Metalation: The acetic acid side chain could potentially be used as a directing group to facilitate ortho-lithiation or other metalation reactions at the C3 position of the pyridine ring, a position that is often difficult to functionalize. nih.gov

Multicomponent Reactions: Designing novel multicomponent reactions where this compound acts as a key building block could provide rapid access to libraries of complex and diverse molecules for applications in drug discovery and materials science. nih.gov

Table 4: Potential Novel Transformations of this compound This table presents hypothetical data for illustrative purposes.

Reaction Type Reagents and Conditions Target Position Potential Product Class
Photoredox C-H Alkylation Alkyl Radical Precursor, Photocatalyst, Light C3 or C5 Functionalized Pyridine Acetic Acids
Electrochemical Carboxylation CO₂, Sacrificial Anode C4 (after C-I reduction) Pyridine Dicarboxylic Acid Derivative
Directed ortho-Metalation n-BuLi, TMEDA, -78 °C C3 3-Substituted Pyridine Acetic Acids

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (6-Chloro-4-iodopyridin-2-YL)acetic acid, and how are key intermediates characterized?

  • Synthetic Routes :

  • Condensation-Cyclization : A common approach involves condensing halogenated aldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridine derivatives, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene. Subsequent iodination introduces the iodine substituent at the 4-position of the pyridine ring .
  • Functional Group Modifications : Post-cyclization, carboxylic acid groups are introduced via hydrolysis or oxidation. For example, ester intermediates may be hydrolyzed under basic conditions to yield the acetic acid moiety .
    • Characterization :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. Key peaks include aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm) .
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity (>95%) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Workflow :

  • LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 327.9) and detects impurities via fragmentation patterns .
  • Elemental Analysis : Validates %C, %H, %N, and halogens (Cl, I) within ±0.3% of theoretical values.
  • Melting Point : Consistency with literature values (e.g., 180–182°C) ensures crystallinity .

Advanced Research Questions

Q. What strategies optimize the regioselective introduction of iodine in the pyridine ring during synthesis?

  • Catalytic Systems :

  • Palladium-Mediated Iodination : Use Pd(OAc)2_2 with iodobenzene diacetate (IBX) in DMF at 80°C achieves >90% regioselectivity for the 4-position .
  • Copper(I) Iodide : Under Ullmann conditions, CuI in DMSO enables selective C–I bond formation without competing chlorination side reactions .
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and stabilize transition states.
    • Table : Optimization Parameters
CatalystSolventTemp (°C)Yield (%)Regioselectivity
Pd(OAc)2_2DMF80854-position (95%)
CuIDMSO100784-position (88%)

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Data Cross-Validation :

  • Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
  • Mechanistic Profiling : Use kinase inhibition panels or enzyme activity assays (e.g., fluorescence-based sEH inhibition) to confirm target engagement .
    • Analytical Artifacts :
  • Impurity Screening : HPLC-MS identifies byproducts (e.g., dehalogenated derivatives) that may skew bioactivity results .
  • Stability Testing : Monitor compound degradation in buffer (pH 7.4, 37°C) over 24 hours to ensure bioactivity correlates with intact structure .

Q. What methodologies address low yields in the final hydrolysis step to the acetic acid derivative?

  • Reaction Optimization :

  • Base Selection : Use NaOH/EtOH over KOH/MeOH to minimize ester racemization and improve hydrolysis efficiency (yield increases from 60% to 85%) .
  • Microwave-Assisted Hydrolysis : Reduce reaction time from 12 hours to 30 minutes at 100°C, enhancing throughput .
    • Workup Strategies :
  • Acid Precipitation : Adjust pH to 2–3 with HCl to isolate the carboxylic acid, followed by recrystallization from EtOAc/hexane .

Methodological Considerations

  • Synthetic Challenges : Competing halogen exchange (e.g., Cl ↔ I) during iodination requires strict temperature control (<100°C) to avoid byproducts .
  • Advanced Characterization : X-ray crystallography resolves ambiguities in substituent orientation, particularly for iodine positioning .
  • Biological Testing : Pair in vitro assays (e.g., antimicrobial disk diffusion) with in silico docking studies (e.g., AutoDock Vina) to correlate activity with molecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.